3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-(4-Fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine-derived heterocyclic compound featuring an oxazolo[2,3-f]purine core. Key structural attributes include:
- Substituents: A 4-fluorobenzyl group at the N3 position and methyl groups at the 1- and 7-positions of the purine scaffold.
- Core structure: The oxazolo ring (oxygen-containing five-membered heterocycle fused to the purine system) distinguishes it from imidazo- or pyrido-purine analogs.
- Potential targets: Based on adenosine receptor (AR) pharmacology (A₁, A₂A, A₂B, A₃), fluorinated benzyl groups are known to modulate receptor selectivity and binding affinity, particularly for A₃ ARs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHXYJSCHDQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS: 118888-53-2)
- Key differences: N3 substitution: Lacks the 4-fluorobenzyl group; instead, it has a phenyl group at the 7-position.
| Feature | Target Compound | 1-Methyl-7-phenyl Analogue |
|---|---|---|
| N3 Substituent | 4-Fluorobenzyl | None (phenyl at 7-position) |
| 1-Position | Methyl | Methyl |
| 7-Position | Methyl | Phenyl |
| Fluorine Presence | Yes (benzyl) | No |
| Potential Receptor Target | A₃ AR (hypothesized) | Unknown |
Pyrido[1,2-e]Purine-2,4-Dione Derivatives
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (CAS: 1842362-44-0)
- Key differences :
- Core structure : Pyrido ring (nitrogen-containing) vs. oxazolo ring (oxygen-containing).
- Substituent position : Fluorophenyl at N3 vs. fluorobenzyl in the target compound.
- Biological insights :
Imidazo[2,1-f]Purine-Dione Derivatives
3-(4-Fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Key differences :
- Core heteroatoms : Imidazo (two nitrogens) vs. oxazolo (oxygen and nitrogen).
- Substituents : Additional 1-phenylethyl group at the 8-position.
- The bulky 1-phenylethyl group could sterically hinder binding to ARs compared to the target compound .
Xanthine-Based MAO-B Inhibitors
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Key differences :
- Scaffold : Tetrahydropyrimido-purine vs. oxazolo-purine.
- Substituents : 2-Chloro-6-fluorobenzyl vs. 4-fluorobenzyl.
- Activity : Designed as a dual-target MAO-B inhibitor for neurodegenerative diseases. The chloro-fluorobenzyl group may enhance metabolic stability but reduce AR selectivity compared to the target compound .
Structure-Activity Relationship (SAR) Insights
- N3 Substitution: Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance binding to adenosine receptors, particularly A₃, due to electron-withdrawing effects and π-π stacking . Benzyl vs. phenyl: Benzyl groups improve lipophilicity, correlating with better CNS penetration .
- Core Heteroatoms :
- Methyl Groups :
Pharmacokinetic and Physicochemical Comparisons
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